

5-Chlorobenzimidazole molecular formula

C7H5ClN2

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Chlorobenzimidazole

Cat. No.: B1584574

[Get Quote](#)

An In-depth Technical Guide to **5-Chlorobenzimidazole** (C₇H₅ClN₂)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of:
A Senior Application Scientist

Executive Summary

5-Chlorobenzimidazole is a halogenated heterocyclic compound built upon the privileged benzimidazole scaffold, a motif central to numerous pharmaceuticals and biologically active molecules.^[1] Its molecular formula is C₇H₅ClN₂, and it serves as a critical intermediate and building block in medicinal chemistry, agrochemicals, and materials science.^[2] The chlorine atom at the 5-position significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable synthon for developing targeted therapeutics.^[3] This guide provides an in-depth examination of **5-Chlorobenzimidazole**, covering its synthesis, physicochemical characteristics, reactivity, and applications, with a focus on field-proven insights and detailed experimental protocols to empower researchers in their drug discovery and development endeavors.

Core Concepts: Structure and Significance

The structure of **5-Chlorobenzimidazole** consists of a benzene ring fused to an imidazole ring, with a chlorine atom substituted at the 5-position of the benzene portion.^[3] This planar, aromatic system possesses unique chemical characteristics that underpin its utility.

- The Benzimidazole Nucleus: This core structure is amphoteric. The pyrrolic N-H group can act as a weak acid, while the imine nitrogen (-N=) is a weak base.[3] This duality allows for diverse chemical modifications and facilitates interactions with biological targets through hydrogen bonding.[4][5]
- The 5-Chloro Substituent: The presence of chlorine, an electron-withdrawing group, modulates the pKa of the imidazole nitrogens and influences the reactivity of the benzene ring in electrophilic substitution reactions.[3] Critically, it increases the molecule's lipophilicity compared to unsubstituted benzimidazole, which can enhance its ability to cross biological membranes—a key consideration in pharmacokinetic design.[3]

```
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Helvetica"]; edge [fontname="Helvetica"];  
  
// Atom nodes N1 [label="N", pos="0,0.6!"]; C2 [label="C", pos="0.8,0!"]; N3 [label="N", pos="0,-0.6!"]; C4 [label="C", pos="-1.2,-1.2!"]; C5 [label="C", pos="-2.1,-0.6!"]; C6 [label="C", pos="-2.1,0.6!"]; C7 [label="C", pos="-1.2,1.2!"]; C3a [label="C", pos="-0.8,0!"]; C7a [label="C", pos="-0.8,0!"]; // Fused carbons  
  
// Hydrogen nodes H_N1 [label="H", pos="-0.5,1.0!"]; H_C2 [label="H", pos="1.5,0!"]; H_C4 [label="H", pos="-1.2,-1.9!"]; H_C6 [label="H", pos="-2.8,1.0!"]; H_C7 [label="H", pos="-1.2,1.9!"];  
  
// Chlorine node Cl5 [label="Cl", pos="-2.8,-1.0!"];  
  
// Bonds N1 -- C2; C2 -- N3; N3 -- C3a; C3a -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C7a; C7a -- N1; C3a -- C7a [style=invis]; // To represent the fusion  
  
// Hydrogen bonds N1 -- H_N1; C2 -- H_C2; C4 -- H_C4; C6 -- H_C6; C7 -- H_C7;  
  
// Chlorine bond C5 -- Cl5;  
  
// Double bonds (approximated with labels) label_N1_C2 [label="=", pos="0.4,0.3", fontsize=20]; label_N3_C3a [label="=", pos="-0.4,-0.3", fontsize=20]; label_C4_C5 [label="=", pos="-1.65,-0.9", fontsize=20]; label_C6_C7 [label="=", pos="-1.65,0.9", fontsize=20];  
  
} caption: "Structure of 5-Chlorobenzimidazole ( $C_7H_5ClN_2$ )"
```

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical research. The properties of **5-Chlorobenzimidazole** are well-documented, providing a clear analytical fingerprint for identity and purity confirmation.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₅ ClN ₂	[2][6]
Molecular Weight	152.58 g/mol	[2]
Appearance	White to off-white powder/solid	[2]
Melting Point	118-122 °C or 128-134 °C	[2]
¹ H NMR (DMSO-d ₆)	δ 12.61 (s, 1H), 8.27 (s, 1H), 7.65 (s, 1H), 7.60 (d, J=8.5 Hz, 1H), 7.21 (dd, J=8.5, 1.8 Hz, 1H)	[7][8]
¹³ C NMR (DMSO-d ₆)	δ 143.4, 139.3, 136.6, 126.2, 122.0, 116.4, 115.2	[7][8]
Mass Spec (ESI+)	m/z 153/155 (M+H) ⁺ , corresponding to ³⁵ Cl/ ³⁷ Cl isotopes	[8]
CAS Number	4887-82-5	[6]

Note: The reported melting point varies between sources, which may be due to different isomeric purities or measurement conditions.

Synthesis: A Validated Protocol

The most reliable and common synthesis of **5-Chlorobenzimidazole** involves the condensation and cyclization of 4-chloro-1,2-phenylenediamine with formic acid.[3][9] This method, known as the Phillips condensation, is robust and ensures the correct positioning of the chlorine substituent.[3]

```
// Nodes A [label="Start: 4-chloro-1,2-phenylenediamine\n+ Formic Acid"]; B
// [label="Reflux\n(e.g., in 4M HCl)"]; C [label="Intermediate:\nN-formyl-4-chloro-1,2-
phenylenediamine"]; D [label="Intramolecular Cyclization\n(Dehydration)"]; E
// [label="Neutralization\n(e.g., with NH4OH)"]; F [label="Precipitation & Isolation"]; G
// [label="End: 5-Chlorobenzimidazole5-
Chlorobenzimidazole."
```

Experimental Protocol: Phillips Condensation

Causality: This protocol utilizes formic acid as the source for the C2 carbon of the imidazole ring. The acidic medium (HCl) protonates the carbonyl oxygen of formic acid, making it more electrophilic and facilitating the initial nucleophilic attack by one of the amino groups of the diamine. The subsequent refluxing provides the necessary energy for the dehydration and ring closure.

Materials:

- 4-chloro-1,2-phenylenediamine
- Formic acid ($\geq 95\%$)
- 4 M Hydrochloric acid (HCl)
- Ammonium hydroxide (NH₄OH) solution
- Standard laboratory glassware (round-bottom flask, condenser)
- Magnetic stirrer and heating mantle

Step-by-Step Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-chloro-1,2-phenylenediamine (1.0 eq) and formic acid (1.2 eq).

- Acidification: Slowly add 4 M HCl (approx. 5-6 mL per gram of diamine). The mixture will become a slurry.
- Condensation & Cyclization: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
 - Self-Validation: The disappearance of the starting diamine spot on the TLC plate indicates reaction completion.
- Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath. Slowly and carefully neutralize the mixture by adding concentrated ammonium hydroxide until the pH is approximately 7-8. This step is exothermic and should be performed in a fume hood with caution.
- Isolation: The product, **5-Chlorobenzimidazole**, will precipitate as a solid. Collect the solid by vacuum filtration.
- Purification: Wash the collected solid with cold deionized water to remove any inorganic salts. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield a white to off-white crystalline solid.

Chemical Reactivity and Derivatization Strategies

5-Chlorobenzimidazole is a versatile scaffold for further chemical modification, primarily at three sites: the N-H of the imidazole ring, the C2 position, and the C-Cl bond on the benzene ring.

A. N-Alkylation

Rationale: Attaching alkyl or aryl groups to the imidazole nitrogen is a common strategy to modulate solubility, metabolic stability, and receptor binding affinity. The reaction proceeds via deprotonation of the acidic N-H proton by a base, creating a nucleophilic anion that attacks an alkyl halide.[\[10\]](#)

Protocol: N-Alkylation of **5-Chlorobenzimidazole**

- Setup: To a solution of **5-Chlorobenzimidazole** (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (K_2CO_3 , 1.5 eq).
- Activation: Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation.
- Alkylation: Add the desired alkyl halide (e.g., methyl iodide or benzyl bromide, 1.1 eq) dropwise to the mixture.
- Reaction: Heat the reaction to 60-80 °C and monitor by TLC. The reaction is typically complete within 2-6 hours.
- Workup: After cooling, pour the reaction mixture into ice-cold water. The N-alkylated product often precipitates and can be collected by filtration. Alternatively, the aqueous mixture can be extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

B. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Rationale: The C-Cl bond can be functionalized to form new C-C bonds, although it is less reactive than corresponding C-Br or C-I bonds. The Suzuki-Miyaura coupling is a powerful tool for this transformation, enabling the introduction of aryl or vinyl groups.[11][12] This reaction is fundamental in modern drug discovery for building molecular complexity.[13][14] The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[12]

```
// Nodes pd0 [label="Pd(0)L2"]; pd_complex [label="Ar-Pd(II)-X]L2", fillcolor="#F1F3F4"];  
transmetal [label="Ar-Pd(II)-Ar]L2", fillcolor="#F1F3F4"]; product [label="Ar-Ar"];  
  
// Invisible nodes for labels reagents1 [shape=plaintext, label="Ar-X\n(5-Cl-Benzimidazole)"];  
reagents2 [shape=plaintext, label="Ar'-B(OH)2\n+ Base"];  
  
// Edges pd0 -> pd_complex [label=" Oxidative\n Addition"]; pd_complex -> transmetal [label=" Transmetalation"]; transmetal -> pd0 [label=" Reductive\n Elimination"];  
  
// Connect reagents to the cycle reagents1 -> pd_complex [style=dashed, arrowhead=none];  
reagents2 -> transmetal [style=dashed, arrowhead=none]; transmetal -> product
```

[style=dashed, arrowhead=open, label=" Product\n Formation"]; } caption: "Catalytic Cycle of the Suzuki-Miyaura Reaction."

Protocol: Suzuki Coupling (Conceptual)

- Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine **5-Chlorobenzimidazole** (1.0 eq), an arylboronic acid (1.5 eq), a palladium catalyst (e.g., $\text{Pd}(\text{dppf})\text{Cl}_2$, 0.05 eq), and a base (e.g., K_2CO_3 , 2.0 eq).
- Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 3:1 ratio).
- Reaction: Heat the mixture to 80-100 °C with vigorous stirring until TLC analysis indicates the consumption of the starting material.
- Workup: Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na_2SO_4 , and concentrated. The residue is then purified by silica gel column chromatography to isolate the coupled product.

Applications in Drug Discovery and Beyond

5-Chlorobenzimidazole is not just a laboratory curiosity; it is a cornerstone for creating molecules with significant real-world impact.

A. Medicinal Chemistry

The scaffold is integral to numerous therapeutic areas.[\[1\]](#)[\[2\]](#)

- Antimalarial Agents: Drug resistance, particularly to chloroquine, is a major global health challenge. Derivatives of **5-Chlorobenzimidazole** have shown potent activity against resistant strains of *Plasmodium falciparum*.[\[3\]](#)[\[4\]](#) A series of 5-chlorobenzimidazolyl-chalcones demonstrated significant antiplasmodial effects.[\[3\]](#)[\[5\]](#)

Compound Derivative	IC ₅₀ (µM) vs. Chloroquine-Resistant Strains	Source(s)
Unsubstituted Chalcone	0.78	[3][4]
Methoxylated Chalcone	0.32 - 1.96	[3][4]

- Anticancer and Antifungal Agents: The benzimidazole core is found in various anticancer and antifungal medications, and **5-Chlorobenzimidazole** serves as a key starting material for their synthesis.[2][3][15]
- Enzyme Inhibition: Derivatives have been studied for their ability to inhibit enzymes like heme synthesis, with the 5-chloro substituent often enhancing inhibitory activity compared to other analogues like 5-nitro derivatives.[3]

B. Agrochemicals and Material Science

Beyond medicine, **5-Chlorobenzimidazole** is a building block for fungicides and herbicides, contributing to crop protection.[2] In material science, its incorporation into polymers can enhance durability and resistance to environmental factors like UV radiation and chemical exposure.[2][3]

Safety and Toxicological Profile

As with any chemical reagent, proper handling of **5-Chlorobenzimidazole** is paramount. The available safety data indicates specific hazards that must be managed in a laboratory setting. [6]

Hazard Information	GHS Classification and Precautionary Statements	Source(s)
Pictograms	Danger	[6]
Hazard Statements	H302: Harmful if swallowed.H318: Causes serious eye damage.	[6]
Precautionary Statements	P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/eye protection/face protection.P301+P317: IF SWALLOWED: Get medical help.P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[6]
Storage	Store at room temperature in a tightly closed container.	[2] [16]

Note: Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.[\[16\]](#)

Conclusion

5-Chlorobenzimidazole is a high-value chemical intermediate whose strategic importance in drug discovery and materials science cannot be overstated. Its unique combination of a biologically relevant benzimidazole core and a reactivity-modulating chloro-substituent provides a versatile platform for synthetic innovation. The protocols and data presented in this guide offer a robust foundation for researchers to confidently handle, characterize, and derivatize this

compound, accelerating the development of novel molecules with therapeutic and industrial potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 5-Chlorobenzimidazole (4887-82-5) for sale [vulcanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. journaljpri.com [journaljpri.com]
- 6. 5-chloro-1H-benzimidazole | C7H5CIN2 | CID 78599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. ppublishing.org [ppublishing.org]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Yoneda Labs [yonedalabs.com]
- 15. Biological Activity of Newly Synthesized Benzimidazole and Benzothiazole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [5-Chlorobenzimidazole molecular formula C7H5CIN2]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1584574#5-chlorobenzimidazole-molecular-formula-c7h5cln2>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com